

# ceftolozane mechanism of action

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## Compound Focus: Ceftolozane Sulfate

CAS No.: 936111-69-2

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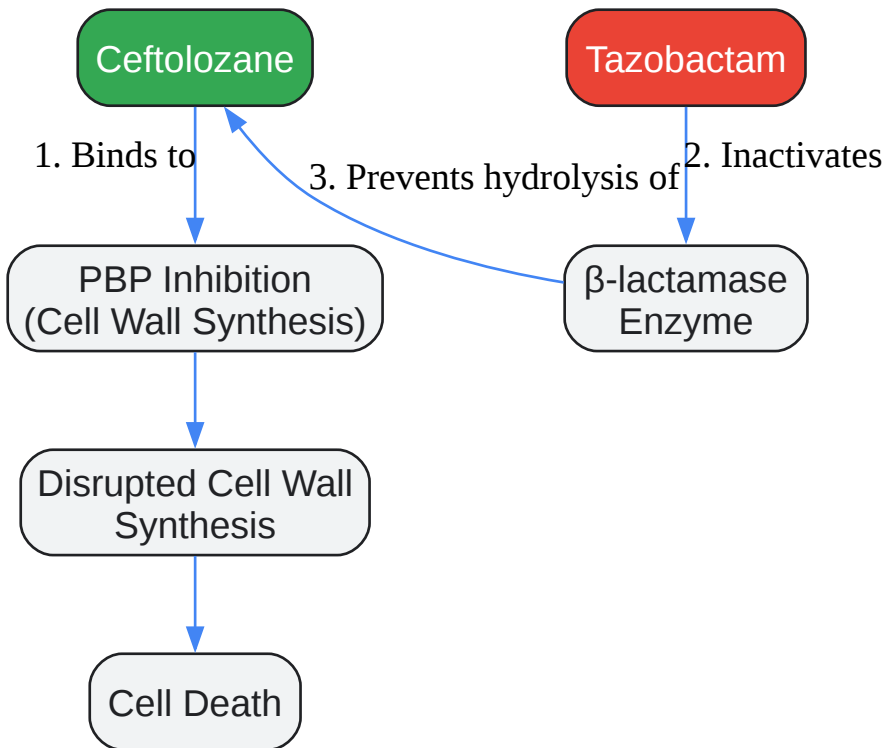
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## Molecular Mechanism of Action

Ceftolozane/tazobactam (C/T) is a fixed-dose combination antibiotic where each component has a distinct and complementary role. The table below summarizes the core functions of each molecule.

Component	Chemical Class	Primary Molecular Target	Key Mechanism & Structural Features
<b>Ceftolozane</b>	Cephalosporin ( $\beta$ -lactam)	Penicillin-Binding Proteins (PBPs), notably <b>PBP3</b> in <i>P. aeruginosa</i> [1] [2] [3]	Inhibits bacterial cell wall synthesis by binding to essential PBPs. Its structure features a pyrazole ring at the 3-position that provides steric hindrance against $\beta$ -lactamase hydrolysis and a dimethylacetic acid moiety that enhances anti-pseudomonal activity [1] [2] [3].
<b>Tazobactam</b>	$\beta$ -lactamase inhibitor (penicillinate sulfone)	$\beta$ -lactamase enzymes (primarily Class A & some Class C) [1] [2] [4]	Irreversibly inhibits bacterial $\beta$ -lactamase enzymes, protecting ceftolozane from degradation. It has little intrinsic antibacterial activity due to low affinity for PBPs [1] [2] [4].

The following diagram illustrates the synergistic relationship and primary targets of this combination within a bacterial cell.



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*Synergistic mechanism of ceftolozane and tazobactam in overcoming bacterial resistance.*

## Spectrum of Activity and Quantitative Data

C/T exhibits a potent and focused spectrum of activity, particularly against multidrug-resistant *Pseudomonas aeruginosa* and many *Enterobacteriaceae*.

Organism / Phenotype	C/T Susceptibility (MIC90 / % Susceptible)	Comparative Notes
<i>Pseudomonas aeruginosa</i>	MIC90 = 2-4 mg/L [1] [3]	Most active anti-pseudomonal β-lactam in clinical use; stable against many AmpC β-lactamases, efflux pumps, and porin loss [1] [2].

Organism / Phenotype	C/T Susceptibility (MIC90 / % Susceptible)	Comparative Notes
> Multidrug-resistant (MDR)	~82-92% susceptible [3] [5]	Retains activity against strains resistant to carbapenems, piperacillin/tazobactam, and ceftazidime [2] [3].
<i>Escherichia coli</i> (including ESBL producers)	~85-99% susceptible [1] [5]	Tazobactam extends coverage to include most ESBL producers [1] [2].
<i>Klebsiella pneumoniae</i> (ESBL producers)	~73-84% susceptible [5]	Activity is more variable compared to <i>E. coli</i> [5].
Carbapenem-resistant Enterobacteriaceae (CRE)	<10% susceptible [5]	Not active against carbapenemase-producing strains (e.g., KPC, NDM) [2] [5].

## Emerging Resistance: Complex Pathways and Key Genes

Despite its potency, resistance to C/T is emerging. A recent 2025 genomic epidemiology study of **1,682 *P. aeruginosa* isolates** revealed that resistance (found in 20.4% of isolates) arises through complex, multi-factorial pathways, not a single mechanism [6] [7] [8].

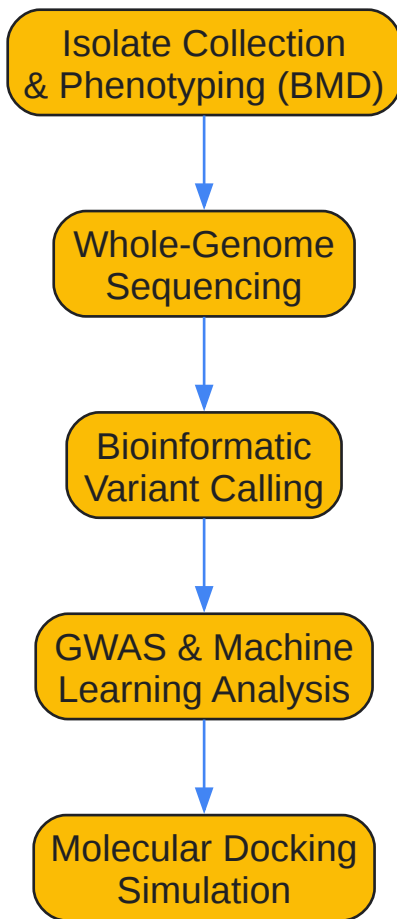
- **Established Mechanisms:** Mutations in known genes (**ftsI** [encoding PBP3], **ampC**, **ampR**, **mpL**, **ampD**, **oprD**) are common in resistant isolates. These mutations often have an **additive effect**, where successive mutations lead to a stepwise increase in the Minimum Inhibitory Concentration (MIC) [6] [8].
- **Novel Genetic Associations:** The same study used a genome-wide association study (GWAS) and machine learning to identify **five key genes** significantly associated with C/T resistance: **ftsI**, **ampR**, **ampC**, and two newly implicated genes of unknown function, **PA3329** and **PA4311** [6] [7] [8].
- **Molecular Basis of ftsI Resistance:** Molecular docking simulations demonstrated that a specific mutation in **ftsI (R504C)** alters the penicillin-binding protein 3 (PBP3). This change **reduces binding contacts and hydrogen bonds with ceftolozane**, significantly decreasing the antibiotic's binding affinity ( $p=0.016$ ) [6] [8]. This underscores that target-site modification is a crucial, though previously underappreciated, resistance mechanism.

# Experimental Protocols for Resistance Mechanism Analysis

For researchers, the methodologies from the seminal 2025 study provide a robust framework for investigating C/T resistance.

- **Isolate Collection & Susceptibility Testing:** Analyze a large collection of clinical isolates (e.g., 1,682 isolates). Perform **broth microdilution (BMD)** susceptibility testing for ceftolozane/tazobactam according to standards like those from the CLSI or EUCAST to determine Minimum Inhibitory Concentrations (MICs) for each isolate [8].
- **Genomic Sequencing & Analysis:** Conduct **whole-genome sequencing** on all isolates. Use bioinformatic pipelines to identify known acquired resistance genes (e.g., carbapenemases) and sequence variations (single nucleotide polymorphisms, insertions, deletions) in chromosomal genes associated with resistance [6] [8].
- **GWAS and Machine Learning:** Perform a **genome-wide association study (GWAS)** to find statistical associations between genetic variants and the C/T-resistant phenotype. Augment this with **machine learning analysis** (e.g., feature selection) to identify the most predictive genes for resistance a priori [6] [8].
- **Molecular Docking Simulations:** To validate findings, model the atomic-level interaction. Use the crystal structure of the target protein (e.g., PBP3) and perform **in silico molecular docking simulations** with ceftolozane. Compare the binding affinity and interaction patterns (e.g., hydrogen bonds, van der Waals contacts) between the wild-type and mutant protein structures [6] [8].

The experimental workflow for a comprehensive resistance study integrates these methods, as shown below.



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*High-level workflow for genomic analysis of ceftolozane/tazobactam resistance mechanisms.*

## Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

The PK/PD profile of C/T informs its optimal clinical application, especially in serious infections like ventilator-associated pneumonia (VABP).

- **PK/PD Driver:** Like other  $\beta$ -lactams, the efficacy of C/T is best predicted by the **percentage of the dosing interval that the free drug concentration exceeds the pathogen's MIC (%fT>MIC)** [2] [3].
- **Dosing Optimization:** For infections with high inoculum or less susceptible pathogens, achieving adequate drug exposure is critical. Monte Carlo simulations support the use of a **3 g (2 g ceftolozane/1 g tazobactam) every 8 hours** regimen, administered via **prolonged infusion** (e.g., over 3 hours), to maximize the probability of target attainment for pathogens with MICs up to 8 mg/L [3].

- **Stability:** Ceftolozane is stable for over 24 hours at room temperature in standard IV solutions, facilitating its administration via prolonged or continuous infusion in elastomeric pumps [3].

The field of antimicrobial resistance is rapidly evolving. The recent discovery of new genes like PA3329 and PA4311 highlights that our understanding of the resistance landscape for even the most potent antibiotics is still incomplete [6] [8].

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